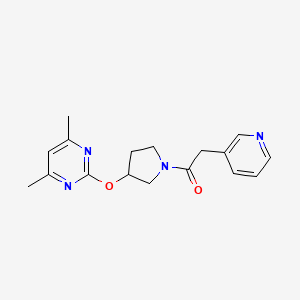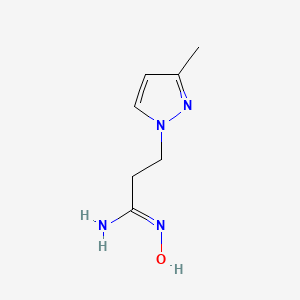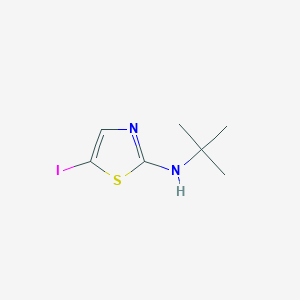![molecular formula C20H19ClN2O3S B2376244 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 536733-48-9](/img/structure/B2376244.png)
2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, an ethoxyphenyl group, and a thiazole ring. The presence of these groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a notable feature of this molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the chlorophenoxy group might undergo reactions with nucleophiles, and the thiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and ethoxy groups might affect its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities :Several studies have highlighted the antimicrobial and antifungal properties of the compound's derivatives. Desai et al. (2008) synthesized derivatives and evaluated them for their antibacterial activity, finding moderate to good activity against both gram-positive and gram-negative bacteria. This indicates the potential use of the compound in developing new antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008). Parameshwarappa et al. (2009) further supported these findings by synthesizing thiazole substituted coumarins with antimicrobial and antifungal activities, implying that the compound's derivatives could serve as potential antimicrobial and antifungal agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Anticancer Activities :Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity, identifying derivatives with high selectivity against human lung adenocarcinoma cells. This points to the potential of the compound's derivatives in developing targeted cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Inhibition and Antioxidant Properties :Koppireddi et al. (2014) synthesized derivatives and evaluated them for their α-glucosidase inhibitory activity, finding that certain derivatives showed very good inhibition. This suggests the compound's potential in managing diseases like diabetes through enzyme inhibition. Additionally, they synthesized derivatives exhibiting good antioxidant activity, pointing to their use in managing oxidative stress-related conditions (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-25-16-8-4-14(5-9-16)19-13(2)27-20(23-19)22-18(24)12-26-17-10-6-15(21)7-11-17/h4-11H,3,12H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOQPVNZXLZEOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)
![N-butyl-4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2376176.png)
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2376178.png)
![Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate](/img/structure/B2376179.png)


![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)